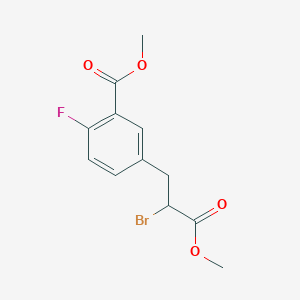
Methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate
Cat. No. B8429636
M. Wt: 319.12 g/mol
InChI Key: SDOFGRJGTWBMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06030990
Procedure details


To a solution of methyl 5-amino-2-fluorobenzoate (4.12 g) in 47% hydrobromic acid (11.4 ml), methanol (20 ml) and acetone (50 ml), a solution of sodium nitrite (1.88 g) in water (3 ml) was slowly added dropwise under cooling with salt-ice and stirring so as to keep an internal temperature of not higher than -5° C. After stirred for 30 minutes as it was, ice bath was removed, methyl acrylate (13.3 ml) was added, and cuprous oxide (225 mg) was added little by little while stirring vigorously. After no nitrogen became to generate, the reaction liquor was concentrated under reduced pressure. The residue was dissolved into ethyl acetate, washed with water, saturated aqueous solution of sodium hydrogencarbonate and water in order, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by means of silica gel column chromatography (developing solvent; n-hexane:ethyl acetate=10:1) to obtain 3.48 g (45%) of aimed compound as an oily material.






[Compound]
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].N([O-])=O.[Na+].[BrH:17]>CO.CC(C)=O.O>[Br:17][CH:6]([CH2:5][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.12 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=C(C(=O)OC)C1)F
|
|
Name
|
|
|
Quantity
|
1.88 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
11.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
salt-ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring so as
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
higher than -5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirred for 30 minutes as it
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ice bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
methyl acrylate (13.3 ml) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
cuprous oxide (225 mg) was added little by little
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring vigorously
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction liquor was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved into ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, saturated aqueous solution of sodium hydrogencarbonate and water in order
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by means of silica gel column chromatography (developing solvent; n-hexane:ethyl acetate=10:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OC)CC1=CC(=C(C=C1)F)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.48 g | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
